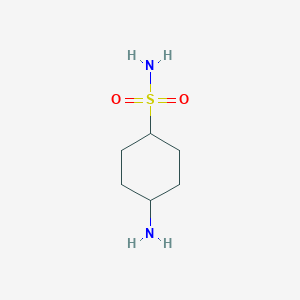
4-Aminocyclohexane-1-sulfonamide
Overview
Description
4-Aminocyclohexane-1-sulfonamide is an organic compound that features a cyclohexane ring substituted with an amino group at the 4-position and a sulfonamide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminocyclohexane-1-sulfonamide typically involves the reaction of cyclohexane-1,4-diamine with sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Aminocyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are typically employed.
Major Products:
Oxidation: Nitrocyclohexane derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: N-substituted sulfonamides.
Scientific Research Applications
4-Aminocyclohexane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Aminocyclohexane-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with folic acid synthesis in bacteria .
Comparison with Similar Compounds
Sulfanilamide: An antibacterial agent with a similar sulfonamide group but different ring structure.
Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.
Sulfonimidates: Compounds with a sulfur-nitrogen bond, used in various chemical syntheses.
Uniqueness: 4-Aminocyclohexane-1-sulfonamide is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic sulfonamides. This uniqueness can lead to distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
4-aminocyclohexane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h5-6H,1-4,7H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTUBFVBMUAHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
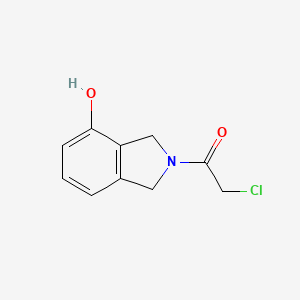

![tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B8051346.png)
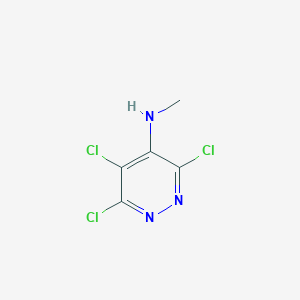
![3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid](/img/structure/B8051352.png)
![tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B8051353.png)
![5-Amino-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B8051366.png)
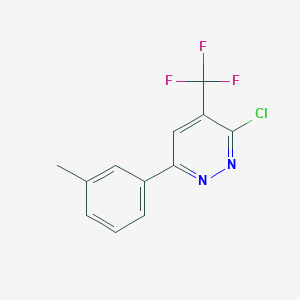
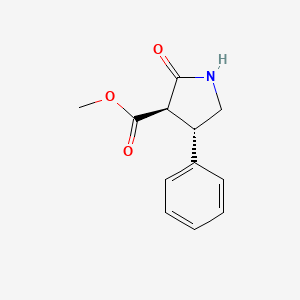

![[2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B8051397.png)
![[(1R,2S)-2-fluorocyclohexyl]azanium;chloride](/img/structure/B8051401.png)
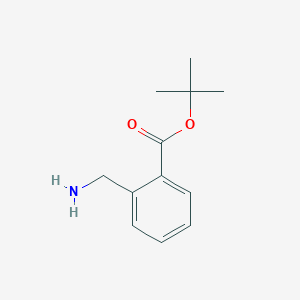
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-Dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B8051424.png)
